molecular formula C18H19N3O2 B10955328 2-Amino-3-(1H-indol-3-yl)-N-(4-methoxy-phenyl)-propionamide

2-Amino-3-(1H-indol-3-yl)-N-(4-methoxy-phenyl)-propionamide

Cat. No.: B10955328
M. Wt: 309.4 g/mol
InChI Key: PMOGDVNFBDYZBB-UHFFFAOYSA-N
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Description

2-Amino-3-(1H-indol-3-yl)-N-(4-methoxy-phenyl)-propionamide is a complex organic compound that features an indole ring, an amino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1H-indol-3-yl)-N-(4-methoxy-phenyl)-propionamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the amino group and the methoxyphenyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated reactors and continuous flow processes. The use of high-throughput screening and process optimization ensures that the compound is produced consistently and meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1H-indol-3-yl)-N-(4-methoxy-phenyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-(1H-indol-3-yl)-N-(4-methoxy-phenyl)-propionamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(1H-indol-3-yl)-N-(4-methoxy-phenyl)-propionamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Amino-3-(1H-indol-3-yl)-N-(4-methoxy-phenyl)-propionamide include:

    2-Amino-3-(1H-indol-3-yl)-propionamide: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.

    3-(1H-indol-3-yl)-N-(4-methoxy-phenyl)-propionamide:

    2-Amino-3-(1H-indol-3-yl)-N-phenyl-propionamide: Lacks the methoxy group, leading to variations in its chemical behavior and biological activity.

Uniqueness

The presence of both the amino group and the methoxyphenyl group in this compound makes it unique compared to its similar compounds. These functional groups contribute to its distinct chemical reactivity and potential for diverse applications in scientific research.

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

2-amino-3-(1H-indol-3-yl)-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C18H19N3O2/c1-23-14-8-6-13(7-9-14)21-18(22)16(19)10-12-11-20-17-5-3-2-4-15(12)17/h2-9,11,16,20H,10,19H2,1H3,(H,21,22)

InChI Key

PMOGDVNFBDYZBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)N

Origin of Product

United States

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